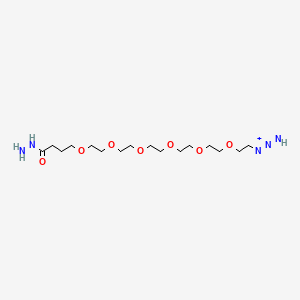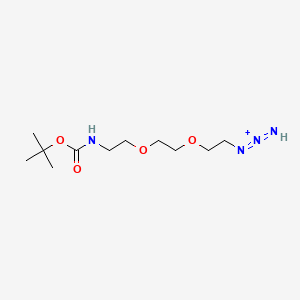
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is a compound with the molecular formula C15H31N5O7 and a molecular weight of 393.44. It is a polyethylene glycol (PEG)-based compound that contains an azide group and a hydrazide group. This compound is typically used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves the reaction of polyethylene glycol with azide and hydrazide functional groups. One common method is the nucleophilic displacement reaction, where the azide group is introduced to the PEG chain through a reaction with sodium azide. The hydrazide group can be introduced through a reaction with hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Electrophiles: React with the hydrazide group to form substituted products.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Substituted Hydrazides: Formed through substitution reactions with electrophiles.
Aplicaciones Científicas De Investigación
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functionalized materials and polymers.
Mecanismo De Acción
The mechanism of action of 24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium involves its functional groups:
Comparación Con Compuestos Similares
Similar Compounds
N3-PEG6-Propanehydrazide: Another PEG-based compound with similar functional groups and applications.
Azido-PEG-acid: A PEG-based compound with an azide group and a carboxylic acid group.
Uniqueness
24-(hydrazinecarbonyl)-6,9,12,15,18,21-hexaoxa-1,2,3-triazatetracosa-1,2-dien-2-ium is unique due to its combination of azide and hydrazide functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable tool in various fields of scientific research .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-hydrazinyl-4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N5O7/c17-20-16(22)2-1-4-23-6-8-25-10-12-27-14-15-28-13-11-26-9-7-24-5-3-19-21-18/h17H,1-15H2,(H2,18,19)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHIDUFMNHEJBY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)COCCOCCOCCOCCOCCOCCN=[N+]=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N5O7+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]](/img/structure/B8264339.png)


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8264378.png)





![2,5-Dioxopyrrolidin-1-yl 11-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate](/img/structure/B8264420.png)

